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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

Cat. No.: B147095

This document provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR)
spectral data for 3-Hydroxytetrahydrofuran. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis who utilize NMR
spectroscopy for structural elucidation.

Introduction to 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is a heterocyclic organic compound with the chemical formula
C4HsO2.[1] It is a valuable building block in organic synthesis and a key intermediate in the
production of various pharmaceuticals.[1] Accurate structural characterization is crucial for its
application, and 3C NMR spectroscopy is a primary tool for this purpose. This guide presents
the 13C NMR chemical shift data and a detailed experimental protocol for its acquisition.

13C NMR Spectral Data

The 13C NMR spectrum of 3-Hydroxytetrahydrofuran was acquired in deuterated chloroform
(CDCls) using Tetramethylsilane (TMS) as the internal standard.[2][3] The chemical shifts are
reported in parts per million (ppm) relative to TMS. Due to the molecule's symmetry, the two
carbons adjacent to the oxygen (C2 and C5) and the two carbons in the beta position (C3 and
C4) are chemically non-equivalent.

Table 1: 13C NMR Chemical Shift Data for 3-Hydroxytetrahydrofuran
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Carbon Atom Chemical Shift (ppm) Multiplicity

Triplet (in off-resonance
Cc2 ~68.0

decoupled)

Triplet (in off-resonance
C5 ~73.0

decoupled)

Doublet (in off-resonance
C3 ~70.1

decoupled)

Triplet (in off-resonance
C4 ~35.0

decoupled)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The multiplicities listed are as expected in an off-resonance decoupled spectrum. In a standard
proton-decoupled 13C NMR spectrum, all signals will appear as singlets.[4]

To aid in the assignment of these chemical shifts, the structure of 3-Hydroxytetrahydrofuran

is presented below with the carbon atoms numbered.
Caption: Chemical structure of 3-Hydroxytetrahydrofuran with carbon numbering.

Experimental Protocol for *C NMR Spectroscopy

The following is a detailed methodology for acquiring the 13C NMR spectrum of 3-
Hydroxytetrahydrofuran. This protocol is based on standard practices for small organic

molecules.[5]
3.1. Sample Preparation
o Sample Weighing: Accurately weigh approximately 20-50 mg of 3-Hydroxytetrahydrofuran.

¢ Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCls). CDCls is a common solvent for 13C NMR as its deuterium signal is used for field-
frequency locking, and its single carbon resonance at ~77 ppm is easily identified.

 Internal Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal
standard for referencing the chemical shifts to O ppm.
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o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
e Capping: Securely cap the NMR tube.
3.2. Instrument Setup and Calibration

 Instrument: A standard NMR spectrometer with a proton-carbon dual probe, such as a Varian
CFT-20 or a modern Bruker Avance spectrometer, is suitable.[2]

« Insertion: Insert the NMR tube into the spectrometer's probe.
e Locking: Lock the spectrometer on the deuterium signal of the CDCIs solvent.

e Tuning and Matching: Tune and match the probe for the 3C frequency to ensure optimal
signal detection.

e Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp,
symmetrical peaks. This can be performed manually or automatically.

3.3. Data Acquisition

The following workflow outlines the key steps in the data acquisition process.
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Caption: Experimental workflow for 13C NMR analysis of 3-Hydroxytetrahydrofuran.
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3.4. Acquisition Parameters

e Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g.,
zgpg30 on a Bruker instrument).

¢ Acquisition Time (AQ): Typically 1-2 seconds.

o Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of
the carbon nuclei, which is important for quantitative analysis.[6]

o Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of
scans is required compared to *H NMR.[4][6] Typically, 128 to 1024 scans are averaged to
achieve a good signal-to-noise ratio.

e Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the
entire range of carbon chemical shifts in organic molecules.[4]

3.5. Data Processing

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum via a Fourier transform.

o Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all
peaks are in the absorptive mode.

o Baseline Correction: A baseline correction is applied to obtain a flat baseline.
o Calibration: The spectrum is calibrated by setting the TMS signal to 0.0 ppm.
e Peak Picking: The chemical shifts of the peaks are determined.

This comprehensive guide provides the necessary 13C NMR spectral data and a robust
experimental protocol to aid researchers in the structural verification and analysis of 3-
Hydroxytetrahydrofuran. The provided information is essential for quality control and in-depth
characterization in synthetic and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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